5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical Property Pyrazolone

Regulatory impurity sourcing presents a critical bottleneck in ANDA/DMF submissions when uncharacterized or incorrectly specified reference standards invalidate validated analytical methods. 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 49597-17-3) is the fully characterized Edaravone Impurity 20, precisely matching the regulatory requirement for accurate LC-MS impurity tracking and quantitative analysis in edaravone drug substance quality control. • Confirmed identity as Edaravone Impurity 20 with full characterization data, ensuring direct suitability for ANDA/DMF regulatory submissions. • ≥95% purity with melting point 256-258 °C, enabling reliable analytical method development under ICH Q3A/Q3B impurity guidelines. • TPSA 75.09 Ų and LogP 0.86 differentiate this pyrazolone-3-carboxylic acid from methylated or esterified analogs, preventing false-positive or false-negative results in validated impurity profiling.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 49597-17-3
Cat. No. B1311522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS49597-17-3
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15)
InChIKeySIVDWYOIVRKZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Physicochemical & Structural Profile


5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 49597-17-3) is a heterocyclic pyrazolone carboxylic acid building block with molecular formula C10H8N2O3 and molecular weight 204.18 g/mol [1]. The compound features a pyrazole core with a 5-oxo (ketone) group, a 3-carboxylic acid substituent, and a 1-phenyl ring [2]. Key physicochemical descriptors include a computed XLogP3 of 1.200 , a topological polar surface area (TPSA) of 69.6–75.1 Ų [3], and a melting point range of 256–258 °C [3]. It is commercially available at ≥95% purity and is utilized as a versatile synthetic intermediate and reference standard in pharmaceutical impurity profiling [4].

Why Generic Pyrazolones Cannot Substitute


Closely related pyrazolone derivatives such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) or antipyrine-based acids differ critically in their substitution pattern, oxidation state, and resultant physicochemical properties. The presence of both a 5-oxo group and a free 3-carboxylic acid on the pyrazole ring of the target compound confers distinct lipophilicity (LogP ~0.86) and hydrogen-bonding capacity (TPSA ~75 Ų) compared to methylated or esterified analogs [1][2]. Furthermore, the specific regioisomeric and tautomeric identity of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is essential for its established role as a designated impurity marker (Edaravone Impurity 20) in regulatory analytical methods [3]. Substituting a generic pyrazole-3-carboxylic acid would invalidate validated LC-MS impurity tracking and alter synthetic intermediate reactivity profiles, making direct interchange scientifically and regulatorily untenable.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity vs. Edaravone

The target compound exhibits a computed LogP value of 0.86 (ALogP) [1], placing it in a moderate lipophilicity range distinct from the clinically used pyrazolone edaravone, which shows LogP values ranging from 0.44 (ACD/LogP) to 1.80 (computed LogP) [2]. This ~0.4–0.9 log unit difference reflects the impact of the carboxylic acid moiety on reducing lipophilicity relative to the methyl-substituted pyrazolone core of edaravone [1].

Lipophilicity Physicochemical Property Pyrazolone

TPSA: Bioavailability Differentiator

The TPSA of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is reported as 75.09 Ų [1], more than double the TPSA of edaravone (32.67 Ų) . This elevated TPSA arises from the additional hydrogen-bond acceptors/donors introduced by the 3-carboxylic acid group and correlates with reduced passive membrane permeability [1].

TPSA Bioavailability Pyrazolone

Melting Point & Thermal Stability

The target compound exhibits a melting point range of 256–258 °C [1], substantially higher than the melting point of edaravone (127–131 °C) and its ethyl ester analog (oil/lower melting solid) . This elevated melting point reflects stronger intermolecular hydrogen bonding in the solid state due to the carboxylic acid group.

Melting Point Thermal Stability Pyrazole

Regulatory Identity: Edaravone Impurity 20

5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is formally designated and fully characterized as 'Edaravone Impurity 20' [1]. It is supplied as a reference standard compliant with regulatory guidelines (USP/EP) for use in analytical method development, method validation (AMV), and quality control (QC) applications during edaravone drug substance manufacturing [1].

Pharmaceutical Impurity Edaravone Reference Standard

Anchoring Capability in Dye Chemistry

Pyrazole-3-carboxylic acid, the core substructure of the target compound, serves as an alternative anchoring group to benzoic acid in phthalocyanine-based dyes . The presence of the 5-oxo-1-phenyl substitution pattern on the target compound offers a distinct electronic and steric profile compared to the unsubstituted pyrazole-3-carboxylic acid, potentially tuning the dye's photophysical and surface-binding properties.

Phthalocyanine Dyes Anchoring Group Pyrazole Carboxylic Acid

Key Application Scenarios


Edaravone API Impurity Profiling

As the designated Edaravone Impurity 20, this compound is indispensable for analytical method development, method validation, and routine quality control in pharmaceutical manufacturing of edaravone drug substance [1]. Its specific identity and fully characterized nature ensure accurate quantitation of this impurity, directly supporting ANDA/DMF submissions and compliance with ICH impurity guidelines.

Scaffold for Peripherally Restricted Agents

With a TPSA of 75.09 Ų (2.3× higher than edaravone) and a moderate LogP of 0.86, this carboxylic acid building block is ideally suited for designing drug candidates where central nervous system (CNS) penetration must be minimized [1][2]. Medicinal chemists can leverage this physicochemical profile to create peripherally selective anti-inflammatory or metabolic disease therapeutics without the risk of CNS-related side effects.

Pyrazolone-Derived Dyes & Sensors

The pyrazole-3-carboxylic acid core serves as an effective anchoring group for phthalocyanine and related dyes . The additional phenyl and 5-oxo substituents on the target compound provide a pre-functionalized scaffold that can be further elaborated to tune the electronic absorption, aggregation behavior, and surface binding of functional dyes for applications in dye-sensitized solar cells, fluorescent probes, or photodynamic therapy.

Solid-Form Screening & Co-Crystal Design

The high melting point (256–258 °C) and strong hydrogen-bonding capacity of the carboxylic acid group make this compound an excellent candidate for solid-form screening and co-crystal engineering studies [3]. Procurement of this thermally stable solid enables reliable storage and facilitates exploration of novel crystalline forms with improved physicochemical properties for drug development.

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